molecular formula C19H21FN4O4 B2803134 4-[3-(2,4-Dimethoxyphenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2320582-42-9

4-[3-(2,4-Dimethoxyphenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No. B2803134
CAS RN: 2320582-42-9
M. Wt: 388.399
InChI Key: XHTPKLAICAZSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2,4-Dimethoxyphenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as 'DFP-10825' and is a potent inhibitor of the protein kinase CK2.

Mechanism of Action

DFP-10825 acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of CK2 substrates, leading to a disruption of cellular signaling pathways that are regulated by CK2.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have significant effects on cellular processes, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages as a research tool, including its high potency and specificity for CK2. However, the compound also has limitations, including its potential toxicity and the need for careful dosage and administration in experiments.

Future Directions

There are several potential future directions for research on DFP-10825, including the investigation of its effects on specific CK2 substrates and the development of analogs with improved potency and selectivity. Additionally, the compound may have potential applications in the treatment of CK2-related diseases, and further research is needed to investigate its therapeutic potential.

Synthesis Methods

The synthesis of DFP-10825 involves several steps, including the condensation of 5-fluoropyrimidin-2-ylamine with 4-bromobenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The resulting alcohol is then converted to the corresponding chloride using thionyl chloride, and the final compound is obtained by reacting the chloride with 3-(2,4-dimethoxyphenyl)propanoic acid and piperazine.

Scientific Research Applications

DFP-10825 has been shown to have significant potential as a research tool in the study of CK2-related diseases, including cancer, neurodegenerative disorders, and inflammation. The compound has been used to investigate the role of CK2 in various cellular processes, including cell proliferation, apoptosis, and DNA repair.

properties

IUPAC Name

4-[3-(2,4-dimethoxyphenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O4/c1-27-15-5-3-13(16(9-15)28-2)4-6-17(25)23-7-8-24(18(26)12-23)19-21-10-14(20)11-22-19/h3,5,9-11H,4,6-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTPKLAICAZSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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